molecular formula C16H25NO3 B5053349 3,4,5-trimethoxy-N-(4-methylcyclohexyl)aniline

3,4,5-trimethoxy-N-(4-methylcyclohexyl)aniline

Cat. No.: B5053349
M. Wt: 279.37 g/mol
InChI Key: YJGCOXSASKVZIK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C16H25NO3. It is a derivative of aniline, featuring three methoxy groups attached to the benzene ring and a 4-methylcyclohexyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methylcyclohexyl)aniline typically involves the reaction of 3,4,5-trimethoxyaniline with 4-methylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production typically emphasizes efficiency, yield optimization, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-methylcyclohexyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-methylcyclohexyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential as a precursor for developing new pharmaceuticals, particularly in the field of anticancer agents.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methylcyclohexyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyaniline: A closely related compound with similar structural features but lacking the 4-methylcyclohexyl group.

    3,4-Dimethoxyaniline: Another derivative of aniline with two methoxy groups.

    3,5-Dimethoxyaniline: Similar to 3,4-dimethoxyaniline but with methoxy groups at different positions.

Uniqueness

3,4,5-Trimethoxy-N-(4-methylcyclohexyl)aniline is unique due to the presence of both the trimethoxybenzene moiety and the 4-methylcyclohexyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methylcyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11-5-7-12(8-6-11)17-13-9-14(18-2)16(20-4)15(10-13)19-3/h9-12,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGCOXSASKVZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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